CCR5 Antagonist Activity: (S) vs. (R) Enantiomer
The (S)-enantiomer (CAS 1213029-93-6) has been explicitly identified in preliminary pharmacological screening as a CCR5 receptor antagonist with potential application in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the (R)-enantiomer (CAS 1391516-57-6) is commercially available as a chemical building block but has no published annotation of CCR5 antagonist activity or any other specific biological target engagement . This asymmetric distribution of pharmacological annotation between enantiomers is consistent with the established principle that chiral amines exhibit divergent target recognition; the (S) form is thus the structurally defined isomer for CCR5-focused research programs.
(R)-enantiomer: no target annotation identified
| Evidence Dimension | Biological target annotation (CCR5 antagonism) |
|---|---|
| Target Compound Data | (S)-enantiomer: CCR5 antagonist activity reported in preliminary pharmacological screening |
| Comparator Or Baseline | (R)-enantiomer (CAS 1391516-57-6): No published CCR5 antagonist activity or target annotation identified |
| Quantified Difference | Qualitative difference only; no comparative IC50 data available in public domain for both enantiomers |
| Conditions | Preliminary pharmacological screening (assay details not publicly specified); Semantic Scholar author profile curation |
Why This Matters
For any CCR5-targeted drug discovery program, the (S)-enantiomer is the stereochemically defined starting point with documented target relevance, whereas use of the (R)-enantiomer or racemate would require de novo target validation.
- [1] Zhang Huili. Semantic Scholar Author Profile. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist for treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD. View Source
